molecular formula C21H19N5O4 B6584434 N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251544-26-9

N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No. B6584434
CAS RN: 1251544-26-9
M. Wt: 405.4 g/mol
InChI Key: SZTAQNDBEGOMLJ-UHFFFAOYSA-N
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Description

“N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been synthesized as potential anticancer agents targeting VEGFR-2 kinase . They have shown promising results in in vitro cytotoxic activities against human cancer cell lines .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesized compounds were then subjected to antiviral and cytotoxicity screening .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core is critical for their biological activity and is a common feature among many anticancer agents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, their melting points can be determined using differential scanning calorimetry . Their NMR spectra can provide information about their molecular structure .

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of VEGFR-2, a receptor critically involved in cancer angiogenesis . Blocking the VEGFR-2 signaling pathway has been shown to effectively suppress tumor growth .

Safety and Hazards

As with any new compound, safety and hazards need to be thoroughly evaluated. In vitro cytotoxic activities of the synthesized compounds were evaluated against two human cancer cell lines . Some compounds exhibited cytotoxicity at certain concentrations .

Future Directions

The future directions for research on these compounds could involve further optimization of their synthesis, more comprehensive evaluation of their biological activity, and investigation of their potential as therapeutic agents . In silico docking, ADMET, and toxicity studies could also be carried out for the synthesized compounds .

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-2-29-17-11-7-6-10-16(17)23-18(27)14-26-21(28)25-13-12-22-20(19(25)24-26)30-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTAQNDBEGOMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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